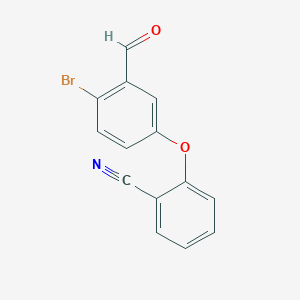

2-(4-Bromo-3-formylphenoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-formylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYRVFWKJAAXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277663 | |

| Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160182-46-6 | |

| Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromo 3 Formylphenoxy Benzonitrile

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-(4-Bromo-3-formylphenoxy)benzonitrile identifies the diaryl ether linkage as the primary disconnection point. This C-O bond disconnection is a common and effective strategy in the synthesis of diaryl ethers. This primary disconnection leads to two key synthons: a substituted phenol (B47542) and a substituted benzonitrile (B105546).

A further disconnection of the functional groups on the phenolic ring, namely the bromo and formyl groups, simplifies the precursor to a more basic hydroxybenzaldehyde or phenol. Similarly, the benzonitrile moiety can be simplified to a halobenzonitrile or a hydroxybenzonitrile. This analysis suggests two main forward synthetic pathways:

Pathway A : Construction of the phenoxy-benzonitrile core first, followed by the introduction of the bromo and formyl groups.

Pathway B : Synthesis of appropriately substituted phenol and benzonitrile precursors, followed by their coupling to form the final product.

The choice between these pathways often depends on the availability of starting materials and the regioselectivity of the subsequent functional group interconversions.

Established Synthetic Routes to the Core Benzonitrile and Phenoxy Moieties

The successful synthesis of this compound relies on the efficient preparation of its core structural components: a halogenated formylphenol and a substituted benzonitrile.

Synthesis of Halogenated Formylphenol Precursors

A key precursor for one of the primary synthetic routes is 2-bromo-5-hydroxybenzaldehyde (B121625). An established method for its synthesis involves the direct bromination of 3-hydroxybenzaldehyde. chemicalbook.comresearchgate.netresearchgate.net This electrophilic aromatic substitution reaction introduces the bromine atom ortho to the hydroxyl group, which is a strong activating and ortho-, para-directing group. The reaction is typically carried out using elemental bromine in a suitable solvent like dichloromethane (B109758) or acetic acid. chemicalbook.comresearchgate.netchemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 3-Hydroxybenzaldehyde | Bromine | Dichloromethane | 35-40 °C | 63% | chemicalbook.com |

| 3-Hydroxybenzaldehyde | Bromine, Iron powder, Sodium acetate (B1210297) | Acetic acid | Room Temperature | 28% | chemicalbook.com |

Synthesis of Substituted Benzonitrile Precursors

The benzonitrile component of the target molecule is typically a 2-halobenzonitrile, which acts as an electrophile in the etherification step. Common precursors include 2-fluorobenzonitrile (B118710) and 2-chlorobenzonitrile (B47944).

2-Fluorobenzonitrile can be synthesized from 2-chlorobenzonitrile via a halogen exchange reaction (Halex reaction). This is often achieved by heating 2-chlorobenzonitrile with potassium fluoride (B91410) in a high-boiling polar aprotic solvent such as sulfolane. prepchem.comgoogle.com

2-Chlorobenzonitrile can be prepared through various methods, including the ammoxidation of 2-chlorotoluene (B165313) or the dehydration of 2-chlorobenzamide, which can be obtained from 2-chlorobenzoic acid. chemicalbook.com

| Starting Material | Reagents | Method | Yield | Reference |

| 2-Chlorobenzonitrile | Potassium fluoride, Sulfolane | Halogen Exchange | 57% | prepchem.com |

| 2-Chlorotoluene | V₂O₅/Al₂O₃ catalyst, NH₃, O₂ | Ammoxidation | High selectivity | |

| 2-Chlorobenzoic acid | Urea, Sulfamic acid | Dehydration of amide | Good | chemicalbook.com |

Another important precursor is 2-hydroxybenzonitrile (B42573) (salicylonitrile), which can be synthesized from salicylaldehyde (B1680747). A common method involves the conversion of salicylaldehyde to salicylaldoxime (B1680748) using hydroxylamine, followed by dehydration to the nitrile. quickcompany.ingoogle.comgoogle.com

Etherification Strategies for Phenoxy-Benzonitrile Linkage Formation

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Two primary strategies are employed for this transformation: the Ullmann condensation and nucleophilic aromatic substitution.

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org In the context of the target molecule's synthesis, this could involve the reaction of 2-bromo-5-hydroxybenzaldehyde with a halobenzonitrile.

A more commonly employed method is nucleophilic aromatic substitution (SNA r) . This reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitrile group in 4-fluorobenzonitrile (B33359). The reaction proceeds by the attack of a phenoxide ion on the electron-deficient aromatic ring, leading to the displacement of the halide. A specific example is the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). patsnap.com

| Phenol Component | Benzonitrile Component | Base | Solvent | Temperature | Yield | Reference |

| 2-Bromo-5-hydroxybenzaldehyde | 4-Fluorobenzonitrile | K₂CO₃ | DMF | Not specified | Not specified | patsnap.com |

| 3-Hydroxybenzaldehyde | 4-Fluorobenzonitrile | K₂CO₃ | DMF | 110 °C | 91% (for the unbrominated ether) |

Formylation Reactions for Aldehyde Group Installation

In synthetic routes where the phenoxy-benzonitrile core is assembled before the introduction of the formyl group, a formylation reaction is required. Several methods are available for the formylation of aromatic rings, particularly those activated by electron-donating groups like a phenoxy substituent.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. cambridge.orgchemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF. This electrophilic species then attacks the activated aromatic ring.

The Duff reaction is another classic method for the ortho-formylation of phenols, using hexamethylenetetramine as the formylating agent in an acidic medium.

A milder and often more regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde and magnesium chloride in the presence of a base like triethylamine. researchgate.netmdma.chorgsyn.orgresearchgate.netsynarchive.com This method, sometimes referred to as the Casnati-Skattebøl formylation, has been shown to be effective for a variety of substituted phenols. synarchive.com

| Substrate | Formylating Agent | Reagents/Catalyst | Key Features |

| Electron-rich arenes | DMF/POCl₃ | Vilsmeier reagent | Effective for activated rings |

| Phenols | Hexamethylenetetramine | Acidic medium | Classic ortho-formylation |

| Phenols | Paraformaldehyde | MgCl₂, Triethylamine | Mild, regioselective ortho-formylation |

Bromination Strategies for Aromatic Substitution

The final step in some synthetic approaches is the introduction of the bromine atom onto the formyl-substituted phenoxy-benzonitrile intermediate. This is an electrophilic aromatic substitution reaction.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . youtube.commychemblog.commasterorganicchemistry.com NBS is a convenient source of electrophilic bromine and is often used for the bromination of activated aromatic rings. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a 2-(3-formylphenoxy)benzonitrile intermediate, the powerful ortho-, para-directing effect of the ether oxygen, combined with the meta-directing effect of the formyl group, typically directs the incoming bromine to the position ortho to the phenoxy group and meta to the aldehyde. nih.govrsc.orgresearchgate.netmdma.ch

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

| 2-(3-Formylphenoxy)benzonitrile | NBS | Acetonitrile (B52724) | Reflux | This compound | 81% |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. A combination of methods is typically employed to achieve the desired purity of the final compound.

Following the synthesis, the crude product is often isolated by filtration after quenching the reaction mixture with water. The resulting solid can then be subjected to a series of washing steps. Washing with water helps to remove inorganic salts, such as potassium carbonate, and other water-soluble impurities. Organic solvents, such as methanol (B129727), are also used to wash the crude product, a process sometimes referred to as "beating," which helps to remove organic impurities that are soluble in methanol while the desired product has limited solubility.

For a higher degree of purity, recrystallization is a commonly used technique. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a hot mixture of ethyl acetate and toluene (B28343) has been reported to be an effective solvent system for recrystallization. echemi.com The crude solid is dissolved in the hot solvent mixture, and upon cooling, the purified product crystallizes out, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration and dried.

Column chromatography is another powerful purification method that can be employed, particularly when dealing with complex mixtures or for achieving very high purity. orgsyn.orgorgsyn.org In this technique, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate mobile phase (eluent), or a gradient of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), and those containing the pure product are combined and the solvent evaporated to yield the purified this compound. The choice of eluent is critical and is often determined through preliminary TLC experiments; a mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity. orgsyn.org

| Technique | Description | Common Solvents/Reagents |

| Filtration and Washing | Initial isolation of the crude product from the reaction mixture and removal of soluble impurities. | Water, Methanol |

| Recrystallization | Purification of the solid product based on differences in solubility at different temperatures. echemi.com | Ethyl acetate/Toluene mixture echemi.com |

| Column Chromatography | Separation of the product from impurities based on differential adsorption on a stationary phase. orgsyn.orgorgsyn.org | Silica gel (stationary phase), Hexanes/Ethyl acetate (mobile phase) orgsyn.org |

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. For the synthesis of this compound, several novel approaches can be envisioned that align with the principles of green chemistry, focusing on improving reaction efficiency, reducing waste, and utilizing less hazardous materials.

The formation of the diaryl ether core is a key step in the synthesis. Traditional methods like the Ullmann condensation often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Modern variations of the Ullmann reaction have been developed that utilize catalytic amounts of copper, often in combination with ligands, allowing for milder reaction conditions. nih.govmdpi.com Furthermore, the use of more environmentally benign solvents, or even solvent-free conditions, is a key consideration. researchgate.net Another advanced approach is the Buchwald-Hartwig amination, which has been extended to the formation of C-O bonds for diaryl ether synthesis. organic-chemistry.org These palladium-catalyzed cross-coupling reactions can proceed under relatively mild conditions and often exhibit high functional group tolerance. organic-chemistry.org Green chemistry approaches to the Buchwald-Hartwig reaction focus on using more sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or methyl tert-butyl ether (MTBE), and developing more active and recyclable catalyst systems. nsf.govacs.org

The bromination step also presents opportunities for greener alternatives. The use of N-Bromosuccinimide (NBS) is common, but it generates succinimide (B58015) as a byproduct. Alternative brominating agents and methods are being explored to minimize waste and avoid the use of hazardous reagents. Photochemical bromination, for instance, can be a highly efficient and selective method. rsc.org Utilizing light as an energy source can often lead to cleaner reactions with fewer byproducts. rsc.orgacs.orgresearchoutreach.org Electrochemical bromination is another promising green alternative. nih.govacs.orgthieme-connect.comcecri.res.in This method generates the brominating species in situ from a bromide salt through anodic oxidation, avoiding the handling of corrosive and hazardous bromine reagents. sci-hub.st These electrochemical methods can be highly regioselective and often proceed under mild conditions. cecri.res.insci-hub.st

| Synthetic Step | Traditional Method | Novel/Green Approach | Green Chemistry Benefits |

| Diaryl Ether Formation | Ullmann condensation (stoichiometric copper, high temperature) wikipedia.org | Catalytic Ullmann-type reactions, Buchwald-Hartwig C-O coupling nih.govmdpi.comorganic-chemistry.org | Milder reaction conditions, lower catalyst loading, potential for recyclable catalysts, use of greener solvents. researchgate.netnsf.govacs.org |

| Bromination | N-Bromosuccinimide (NBS) | Photochemical bromination, Electrochemical bromination rsc.orgnih.govacs.orgthieme-connect.comcecri.res.in | Avoids hazardous reagents, in situ generation of brominating species, high selectivity, reduced waste. acs.orgresearchoutreach.orgsci-hub.st |

Chemical Reactivity and Derivatization of 2 4 Bromo 3 Formylphenoxy Benzonitrile

Reactivity of the Formyl Group in 2-(4-Bromo-3-formylphenoxy)benzonitrile

The aldehyde functionality in this compound is a versatile center for chemical reactions, primarily due to the electrophilic nature of the carbonyl carbon. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Oxidation Reactions

The formyl group is readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. While specific studies on this compound are not prevalent in the literature, the oxidation of analogous aromatic aldehydes is well-documented. For instance, a similar compound, 4-(4-formylphenoxy)phthalonitrile, has been observed to undergo self-oxidation to the corresponding carboxylic acid under ambient conditions during crystallization. nih.gov This suggests that this compound would likely undergo a similar transformation to yield 2-(4-Bromo-3-carboxyphenoxy)benzonitrile.

Common oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups.

Table 1: Predicted Oxidation Reactions of the Formyl Group

| Oxidizing Agent | Expected Product | Notes |

| Potassium permanganate (B83412) (KMnO4) | 2-(4-Bromo-3-carboxyphenoxy)benzonitrile | A strong oxidizing agent, typically used under basic conditions followed by acidic workup. |

| Jones reagent (CrO3/H2SO4) | 2-(4-Bromo-3-carboxyphenoxy)benzonitrile | A powerful oxidant, but its use is becoming less common due to the toxicity of chromium. |

| Silver(I) oxide (Ag2O) | 2-(4-Bromo-3-carboxyphenoxy)benzonitrile | A milder oxidizing agent, often used for the selective oxidation of aldehydes in the presence of other oxidizable groups. |

Reduction Reactions

The formyl group can be easily reduced to a primary alcohol, affording 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This is a fundamental transformation that introduces a new functional group for further derivatization. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones. masterorganicchemistry.com

Table 2: Predicted Reduction Reactions of the Formyl Group

| Reducing Agent | Expected Product | Typical Solvents | Notes |

| Sodium borohydride (NaBH4) | 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Methanol (B129727), Ethanol | A mild and selective reagent that is easy to handle. |

| Lithium aluminum hydride (LiAlH4) | 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Diethyl ether, THF | A much stronger reducing agent that would also reduce the nitrile group. Its use would not be selective for the formyl group in this molecule. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Ethanol, Ethyl acetate (B1210297) | Can be used to reduce the aldehyde, though conditions might also affect the nitrile and the carbon-bromine bond. Careful selection of catalyst and conditions is crucial. |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This class of reactions is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. The initial addition of the nucleophile to the carbonyl group forms a tetrahedral intermediate, which is then typically protonated to yield the final product.

Table 3: Predicted Nucleophilic Addition Reactions to the Formyl Group

| Nucleophile | Expected Product Type | Reagents/Conditions | Notes |

| Grignard Reagents (R-MgX) | Secondary Alcohol | R-MgX in ether or THF, followed by acidic workup | A powerful method for forming new carbon-carbon bonds. The 'R' group from the Grignard reagent is added to the carbonyl carbon. |

| Organolithium Reagents (R-Li) | Secondary Alcohol | R-Li in an inert solvent, followed by acidic workup | Similar to Grignard reagents, providing another route for carbon-carbon bond formation. |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | NaCN/H+ or TMSCN | The resulting cyanohydrin can be a versatile intermediate for further transformations, such as hydrolysis to an α-hydroxy acid. |

Condensation Reactions

The formyl group readily undergoes condensation reactions with various nucleophiles, particularly those containing an active methylene (B1212753) group or primary amines. These reactions typically involve an initial nucleophilic addition followed by the elimination of a water molecule to form a new double bond.

A prominent example is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a basic catalyst. wikipedia.orgthermofisher.com This reaction is a powerful tool for carbon-carbon bond formation.

Another important condensation reaction is the Wittig reaction , which involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the stereoselective synthesis of alkenes.

Table 4: Predicted Condensation Reactions of the Formyl Group

| Reaction Name | Reagent(s) | Expected Product Type | Catalyst/Conditions | Notes |

| Knoevenagel Condensation | Malononitrile, Diethyl malonate, Cyanoacetic acid | α,β-Unsaturated dinitrile, diester, or cyanoacrylate | Basic catalyst (e.g., piperidine, pyridine) | A versatile method for forming new carbon-carbon double bonds with electron-withdrawing groups. |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene | Strong base (e.g., n-BuLi, NaH) to form the ylide | Allows for the precise placement of a double bond. The stereochemistry of the resulting alkene depends on the nature of the ylide. |

| Imine Formation | Primary amine (R-NH2) | Imine (Schiff base) | Mild acid catalyst | The formation of an imine is a reversible reaction that is often a key step in more complex transformations. |

Reactivity of the Benzonitrile (B105546) Group in this compound

The benzonitrile group is generally less reactive than the formyl group under many conditions. However, it can undergo specific transformations, most notably hydrolysis.

Hydrolysis Reactions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.org This reaction proceeds through an intermediate amide. The choice of conditions determines the final product isolated.

Acidic Hydrolysis: Heating this compound with a strong acid, such as aqueous hydrochloric or sulfuric acid, would be expected to hydrolyze the nitrile to a carboxylic acid, yielding 2-(4-Bromo-3-formylphenoxy)benzoic acid. The formyl group would likely remain intact under these conditions, although prolonged heating or harsher conditions could lead to side reactions.

Alkaline Hydrolysis: Treatment with a strong base, such as aqueous sodium hydroxide, followed by acidification would also result in the formation of 2-(4-Bromo-3-formylphenoxy)benzoic acid. In the basic medium, the carboxylate salt would be formed initially.

Table 5: Predicted Hydrolysis of the Benzonitrile Group

| Conditions | Intermediate Product | Final Product (after workup) | Notes |

| Acidic (e.g., H2SO4/H2O, heat) | 2-(4-Bromo-3-formylphenoxy)benzamide | 2-(4-Bromo-3-formylphenoxy)benzoic acid | The reaction proceeds to the carboxylic acid. |

| Alkaline (e.g., NaOH/H2O, heat) | 2-(4-Bromo-3-formylphenoxy)benzamide | 2-(4-Bromo-3-formylphenoxy)benzoic acid | The initial product is the sodium salt of the carboxylic acid, which is protonated upon acidic workup to give the free acid. |

Nitrile Reduction Reactions

The nitrile group in this compound can be reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis, providing a route to valuable amino compounds. However, the presence of a reducible aldehyde group within the same molecule presents a challenge for selectivity.

Commonly used reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. LiAlH₄ is a powerful reducing agent that will readily reduce both the nitrile and the aldehyde functionalities. To achieve selective reduction of the nitrile, protection of the aldehyde group would likely be necessary. Alternatively, specific catalytic systems under controlled conditions might offer a degree of selectivity.

A study on the reduction of various aliphatic and aromatic nitriles using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been reported. nih.gov While this study did not include this compound, it was noted that the presence of an aldehyde group is not tolerated, as it would also be reduced. nih.gov This underscores the need for chemoselective methods when dealing with polyfunctional molecules of this type.

Table 1: Potential Products of Nitrile Reduction in this compound

| Reagent/Condition | Potential Product(s) | Remarks |

|---|---|---|

| LiAlH₄, then H₂O | 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzylamine | Non-selective, reduces both nitrile and aldehyde. |

| 1. Protect aldehyde2. LiAlH₄3. Deprotect | 2-(4-Bromo-3-formylphenoxy)benzylamine | Selective reduction of the nitrile group. |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. The [3+2] cycloaddition of nitrile oxides with alkynes or alkenes to form isoxazoles and isoxazolines, respectively, is a well-established method. In the context of this compound, the nitrile group could potentially react with a 1,3-dipole.

Furthermore, nitriles can act as dienophiles or enophiles in Diels-Alder and ene reactions, respectively, although unactivated nitriles are generally poor partners in these transformations. mit.edu The electron-withdrawing nature of the phenoxy group might slightly enhance the dienophilic character of the nitrile in this compound. Research has shown that unactivated cyano groups can participate in formal [2+2+2] cycloaddition strategies for the synthesis of pyridines via pericyclic cascade mechanisms. mit.edu

Reactivity of the Aromatic Halogen (Bromine) in this compound

The bromine atom on the phenoxy ring is a versatile handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group.

Heck Coupling: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the position of the bromine atom.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base, yielding an aniline (B41778) derivative.

The presence of the formyl group ortho to the bromine atom may introduce steric hindrance, potentially affecting the reaction rates and yields of these cross-coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strongly electron-withdrawing groups ortho and/or para to the halogen can facilitate nucleophilic aromatic substitution (SNAr). In this compound, the formyl group is ortho to the bromine atom, and the ether linkage is para. The combined electron-withdrawing effect of the formyl group and the nitrile group (transmitted through the ether linkage and the second aromatic ring) may activate the bromine for substitution by strong nucleophiles.

Potential nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.govresearchgate.net

Investigations into the Phenoxy Ether Linkage Stability and Transformations

Diaryl ethers are generally stable chemical entities, resistant to cleavage under many reaction conditions. The ether linkage in this compound is expected to be robust. However, under harsh acidic conditions, particularly with strong acids like HBr or HI, ether cleavage can occur. nih.gov In the case of diaryl ethers, this cleavage is generally difficult. Photocatalytic methods for the hydrolysis of diaryl ethers under ambient conditions have been reported, and these methods have shown tolerance for cyano groups. nih.gov

Stereoselective and Regioselective Transformations of this compound

The prochiral nature of the formyl group allows for the possibility of stereoselective transformations. For instance, asymmetric reduction of the aldehyde would yield a chiral alcohol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Regioselectivity is a key consideration in the reactions of this polyfunctional molecule. For example, in cross-coupling reactions, the reaction will occur selectively at the C-Br bond. In nucleophilic aromatic substitution, the substitution will occur at the carbon bearing the bromine atom due to the activating effect of the ortho-formyl group. Directed ortho-metalation strategies could potentially be employed to functionalize the aromatic rings at specific positions, guided by the existing functional groups, although the presence of multiple directing groups could lead to complex outcomes. A study on the regioselective synthesis of a 4-bromo-3-formyl-substituted thiophene (B33073) derivative utilized a sequence of chemo- and regioselective direct lithiation reactions. mdpi.com

Analytical Characterization Methodologies for 2 4 Bromo 3 Formylphenoxy Benzonitrile in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for mapping the molecular architecture of 2-(4-Bromo-3-formylphenoxy)benzonitrile. By interacting with the molecule at a quantum level, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary techniques for confirming the compound's structural isomerism and the relative positions of its functional groups. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzonitrile (B105546) and the brominated phenoxy rings. The aldehyde proton would appear as a characteristic singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The coupling patterns and integration of the aromatic proton signals would be crucial in confirming the 2-position of the phenoxy substituent on the benzonitrile ring and the 3-formyl, 4-bromo substitution pattern on the phenoxy ring. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom, including the nitrile, aldehyde, and ether-linked carbons, as well as the carbons bearing the bromo-substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be expected to exhibit characteristic absorption bands for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹, the aldehyde (C=O) stretch at approximately 1690-1715 cm⁻¹, and the ether (C-O-C) linkage, which would show stretching vibrations in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The presence of these distinct peaks provides strong evidence for the compound's gross structure.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₄H₈BrNO₂. The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), which would be a definitive indicator of its presence in the molecule. Fragmentation patterns observed in the mass spectrum could further be analyzed to corroborate the proposed structure by identifying stable fragment ions.

Interactive Spectroscopic Data Table (Hypothetical)

| Technique | Expected Key Signals |

| ¹H NMR | ~9-10 ppm (s, 1H, -CHO), Aromatic protons with specific coupling patterns |

| ¹³C NMR | Signals for nitrile, aldehyde, ether, and brominated carbons |

| IR | ~2230 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C) |

| Mass Spec | Molecular ion peak with characteristic bromine isotopic pattern |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating this compound from any impurities or starting materials and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of moderately polar organic compounds like this compound. A typical method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A UV detector would be suitable for detection, as the aromatic rings and the aldehyde group are chromophores that absorb UV light. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC): For a compound with the volatility of this compound, gas chromatography could also be a viable analytical technique, particularly when coupled with a mass spectrometer (GC-MS). The sample would be vaporized and passed through a capillary column with a stationary phase that separates components based on their boiling points and interactions with the phase. GC can provide high-resolution separation and is particularly useful for identifying and quantifying volatile impurities.

Advanced Analytical Approaches for Trace Analysis and Impurity Profiling

In many research and development contexts, it is crucial to identify and quantify even minute amounts of impurities. Advanced analytical techniques offer the sensitivity and specificity required for such tasks.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for impurity profiling. As the components are separated by the HPLC system, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each peak. This allows for the identification of unknown impurities by determining their molecular formulas and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound.

The identification of impurities is critical as they can have a significant impact on the chemical and biological properties of the main compound. Impurity profiling helps in understanding the reaction byproducts and degradation products, which is essential for process optimization and ensuring the quality of the material.

Method Development and Validation Protocols for this compound Analysis

For any analytical method to be considered reliable and reproducible, it must undergo a rigorous development and validation process. This is particularly important in regulated environments.

Method Development: The development of an analytical method for this compound would involve a systematic approach to optimize various parameters. For an HPLC method, this would include selecting the appropriate column chemistry, mobile phase composition (including organic solvent, pH, and buffer concentration), flow rate, and detector wavelength. The goal is to achieve a method that provides good resolution between the main compound and any potential impurities, with a reasonable analysis time.

Method Validation: Once a method is developed, it must be validated to ensure that it is fit for its intended purpose. The validation process typically involves assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Method Validation Parameters Table

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from impurities at the analyte's retention time. | Peak purity angle should be less than the peak purity threshold. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.999 |

| Accuracy | Recovery of spiked analyte in a placebo matrix. | 98.0% - 102.0% |

| Precision | Relative standard deviation (RSD) of replicate measurements. | RSD ≤ 2.0% |

| Robustness | Insignificant changes in results with small method variations. | RSD of results should be within acceptable limits. |

By systematically applying these analytical methodologies, researchers can confidently establish the identity, purity, and quality of this compound, ensuring the reliability of data generated in subsequent studies.

Role of 2 4 Bromo 3 Formylphenoxy Benzonitrile and Its Analogues in Pharmaceutical Research and Development

Significance as a Reference Standard for Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, strength, and quality of APIs and their finished dosage forms. purisys.compharmacopoeia.com 2-(4-Bromo-3-formylphenoxy)benzonitrile is categorized as a pharmaceutical standard, impurity, and fine chemical, making it suitable for this purpose. pharmaffiliates.com

The primary function of such a reference standard is to provide a reliable point of comparison in analytical testing. For instance, its isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a crucial intermediate in the synthesis of Crisaborole, a topical treatment for atopic dermatitis. nbinno.comnbinno.comfarmasino.net Given that this compound is a potential impurity in this synthesis, having a well-characterized reference standard is indispensable. pharmaffiliates.comatcc360.com It allows analytical chemists to accurately detect and quantify its presence in the final drug substance, ensuring that the API meets the stringent purity requirements set by regulatory authorities. The availability of commercial reference standards provides laboratories with the necessary tools for method validation and routine quality control. purisys.com

Research on Impurity Identification and Characterization in Drug Substances

The identification and characterization of impurities are paramount in drug development to ensure patient safety. ucc.ie Impurities can originate from various sources, including the synthetic route, degradation of the drug substance, or interaction with packaging materials. This compound is often investigated as a process-related impurity or a related compound in the manufacturing of other APIs. pharmaffiliates.comacanthusresearch.com

Research in this area focuses on developing sensitive analytical methods to separate, identify, and quantify such impurities, even at trace levels. The presence of impurities must be controlled within specified limits, as they can potentially impact the efficacy and safety of the final drug product. ucc.ie The study of compounds like this compound helps in understanding the impurity profile of a drug substance, which is a critical component of any regulatory submission.

Below is a table of this compound and its related analogues often studied as intermediates or impurities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | 1160182-46-6 | C14H8BrNO2 | 302.13 | Impurity Reference Standard pharmaffiliates.compharmaffiliates.com |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9 | C14H8BrNO2 | 302.13 | Intermediate for Crisaborole farmasino.netnih.gov |

| 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile | 906673-58-3 | C14H10BrNO2 | 304.14 | Related Compound pharmaffiliates.com |

| 4-(4-Bromo-2-formylphenoxy)-benzonitrile | 1937121-89-5 | C14H8BrNO2 | 302.13 | Isomeric Impurity pharmaffiliates.com |

| 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile | N/A | C21H12BrNO | 422.23 | Related Compound/Impurity pharmaffiliates.com |

Process-Related Impurities Derived from Synthetic Pathways of this compound

Process-related impurities are substances formed during the manufacturing process that are not the intended API. The formation of this compound itself is often a result of being a process-related impurity in the synthesis of a structurally similar API. For example, during the synthesis of its isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile, side reactions can lead to the formation of the 2-substituted analogue. pharmaffiliates.com

The synthetic pathway to these diaryl ether compounds typically involves a nucleophilic aromatic substitution reaction (e.g., an Ullmann or Buchwald-Hartwig coupling) between a brominated aldehyde and a cyanophenol. The specific impurities generated depend on the precise reactants and conditions used.

Potential sources for the formation of this compound as an impurity could include:

Use of isomeric starting materials: If the starting cyanophenol contains 2-hydroxybenzonitrile (B42573) as an impurity alongside the desired 4-hydroxybenzonitrile.

Side reactions: Incomplete reactions or side reactions of the starting materials or intermediates. For example, in the synthesis of Roflumilast, impurities from starting materials were found to carry through the synthetic steps to form final impurities.

Conversely, if this compound were used as a starting material for a different synthesis, potential process-related impurities could arise from its own reactions.

| Potential Impurity Type | Possible Chemical Transformation | Example Structure (Hypothetical) |

| Over-reaction Product | Further substitution on one of the aromatic rings | Dibenzo-ether derivative |

| Incomplete Reaction | Unreacted starting materials remaining in the final product | 2-hydroxybenzonitrile or 4-Bromo-3-formyl-bromobenzene |

| By-product | Impurity from a competing reaction pathway | Isomeric substitution product |

Degradation Products and Stability Studies in Pharmaceutical Contexts

Stability testing is a critical part of the drug development process to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. scispace.com While specific stability studies on this compound are not widely published, its potential degradation pathways can be inferred from its chemical structure.

The molecule contains several functional groups susceptible to degradation:

Aldehyde Group: The formyl (-CHO) group is prone to oxidation, which would convert it to a carboxylic acid group, forming 2-(4-Bromo-3-carboxyphenoxy)benzonitrile.

Ether Linkage: The diaryl ether bond can be cleaved under harsh acidic or basic conditions, although it is generally stable.

Nitrile Group: The nitrile (-CN) group is relatively stable but can undergo hydrolysis to a carboxamide or a carboxylic acid under strong acidic or basic conditions.

Forced degradation studies, where the compound is exposed to stress conditions (e.g., heat, light, acid, base, oxidation), are performed to identify potential degradation products. Understanding these degradation pathways is essential, as degradants must be identified and controlled in the final pharmaceutical product. scispace.com

| Functional Group | Stress Condition | Potential Degradation Product |

| Aldehyde (-CHO) | Oxidation (e.g., H2O2) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction (e.g., from excipients) | Alcohol (-CH2OH) |

| Nitrile (-CN) | Strong Acid/Base Hydrolysis | Carboxamide (-CONH2) or Carboxylic Acid (-COOH) |

| Ether Linkage | Strong Acid/High Heat | Cleavage to form a phenol (B47542) and a substituted benzene (B151609) |

Analytical Quality Control Applications for this compound and Related Compounds

The primary application of this compound in analytical quality control is its use as a qualified reference standard to ensure the purity of APIs. nbinno.com High-purity intermediates and reference standards are essential for the quality and yield of the final API. nbinno.comnbinno.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose. A typical quality control application would involve:

Method Development: Developing an HPLC method capable of separating the main API from this compound and other related impurities.

Method Validation: Using the certified reference standard of this compound to confirm the method's specificity, linearity, accuracy, and precision for detecting this specific impurity.

Routine Testing: Analyzing batches of the API to quantify the amount of this compound present, ensuring it does not exceed the qualification threshold established by regulatory guidelines (e.g., ICH).

By serving as a precise analytical marker, this compound helps guarantee that each batch of the drug substance is consistent and meets the required quality and safety standards before it is formulated into a final medicinal product.

Structure Activity Relationship Sar and Structural Analogue Investigations of 2 4 Bromo 3 Formylphenoxy Benzonitrile Derivatives

Design and Synthesis of Novel Analogues Based on the 2-(4-Bromo-3-formylphenoxy)benzonitrile Scaffold

The design of new analogues is guided by established medicinal chemistry principles. Modifications are strategically introduced at the benzonitrile (B105546) moiety, the formylphenoxy group, and through variations in the halogenation pattern to build a comprehensive understanding of the scaffold's SAR.

Modifications at the Benzonitrile Moiety

The benzonitrile group is a key functional component, offering opportunities for significant structural and electronic modulation. The nitrile group itself can be transformed into various bioisosteres to explore different binding interactions or alter the molecule's metabolic stability.

Key synthetic transformations at this position include:

Nitrile Group Conversion: The cyano group can be hydrolyzed to form a primary amide or a carboxylic acid, introducing hydrogen bond donor and acceptor capabilities. Alternatively, it can be converted into a tetrazole ring, a well-established bioisostere for a carboxylic acid, which often improves metabolic stability and pharmacokinetic properties.

Ring Substitution: The aromatic ring of the benzonitrile can be substituted with various functional groups (e.g., methoxy, hydroxyl, trifluoromethyl) to probe electronic and steric effects. The synthesis of such substituted benzonitriles can be achieved through various established organic chemistry methods. google.comgoogle.com

| Modification Site | Original Group | Potential Modification | Rationale |

| Benzonitrile | Cyano (-C≡N) | Carboxylic Acid (-COOH) | Introduce hydrogen bonding, alter acidity. |

| Benzonitrile | Cyano (-C≡N) | Primary Amide (-CONH₂) | Introduce hydrogen bonding capabilities. |

| Benzonitrile | Cyano (-C≡N) | Tetrazole Ring | Serve as a bioisostere for carboxylic acid. |

| Benzonitrile | Phenyl Ring | Methoxy (-OCH₃) | Add electron-donating group, explore steric effects. |

| Benzonitrile | Phenyl Ring | Trifluoromethyl (-CF₃) | Add strong electron-withdrawing group. |

Modifications at the Formylphenoxy Moiety

The formyl group and the substituted phenol (B47542) ring present another rich area for chemical derivatization. The aldehyde is a versatile chemical handle for a wide range of transformations.

Potential modifications include:

Formyl Group Reactions: The aldehyde can be reduced to a hydroxymethyl group (-CH₂OH), as seen in the related compound 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile, or oxidized to a carboxylic acid. pharmaffiliates.com It can also undergo reductive amination to generate a diverse array of secondary and tertiary amines or participate in reactions like Knoevenagel condensation to introduce new carbon-carbon bonds and extend the molecular structure. nih.gov

Phenoxy Ring Substitution: Additional substituents can be introduced onto the phenoxy ring to explore how they influence the molecule's conformation and interaction with target proteins. Synthesis of such analogues often involves multi-step processes starting with appropriately substituted phenols. researchgate.net

| Modification Site | Original Group | Potential Modification | Rationale |

| Formylphenoxy | Formyl (-CHO) | Hydroxymethyl (-CH₂OH) | Introduce hydrogen bond donor, remove reactive aldehyde. |

| Formylphenoxy | Formyl (-CHO) | Carboxylic Acid (-COOH) | Introduce acidic center and hydrogen bonding. |

| Formylphenoxy | Formyl (-CHO) | Substituted Amine (-CH₂NR¹R²) | Explore new binding pockets via reductive amination. |

| Formylphenoxy | Phenoxy Ring | Additional Substituents | Modulate electronics and steric profile. |

Variations in Halogenation Patterns

The bromine atom at the 4-position of the phenoxy ring is a critical feature that can be systematically varied to fine-tune the molecule's properties. Changing the halogen or its position can impact lipophilicity, electronic character, and potential for halogen bonding.

Investigative approaches include:

Halogen Substitution: Replacing the bromine with other halogens (fluorine, chlorine, or iodine) allows for a systematic study of the effect of atomic size and electronegativity on activity.

Positional Isomerism: Moving the halogen to other available positions on the phenoxy ring can significantly alter the molecule's electronic distribution and three-dimensional shape. The synthesis of these analogues typically involves starting with differently halogenated phenolic precursors. guidechem.com

| Modification | Original | Potential Variation | Rationale |

| Halogen Identity | Bromine (Br) | Fluorine (F), Chlorine (Cl), Iodine (I) | Modulate electronegativity, size, and lipophilicity. |

| Halogen Position | 4-position | 2-, 5-, or 6-position | Investigate impact of substitution pattern on activity. |

Exploration of Isomeric Forms and Positional Isomers

Several positional isomers exist, including those where the ether linkage is at a different position on the benzonitrile ring or where the substituents on the phenoxy ring are rearranged. For instance, comparing the 2-benzonitrile isomer with its 4-benzonitrile counterpart is crucial.

| Compound Name | CAS Number | Molecular Formula | Structural Difference |

| This compound | 1160182-46-6 | C₁₄H₈BrNO₂ | Ether linkage at position 2 of the benzonitrile ring. pharmaffiliates.compharmaffiliates.comatcc360.com |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9 | C₁₄H₈BrNO₂ | Ether linkage at position 4 of the benzonitrile ring. pharmaffiliates.comechemi.com |

| 4-(4-Bromo-2-formylphenoxy)benzonitrile | 1937121-89-5 | C₁₄H₈BrNO₂ | Formyl group is at position 2 of the phenoxy ring. pharmaffiliates.com |

Computational Chemistry Approaches in Scaffold Exploration

Computational chemistry provides powerful tools to rationalize observed SAR data and to guide the design of new analogues in a more efficient manner. These in silico methods can predict molecular properties and potential biological activities before undertaking costly and time-consuming chemical synthesis.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information helps in understanding the reactivity of the scaffold and its potential for non-covalent interactions like hydrogen bonding or π-π stacking.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By developing robust QSAR models for derivatives of the this compound scaffold, researchers can predict the activity of unsynthesized analogues, helping to prioritize which compounds to synthesize. frontiersin.org

Molecular Docking: If the biological target of the scaffold is known, molecular docking can be used to predict the preferred binding orientation of different analogues within the target's active site. This provides valuable insights into the specific interactions that contribute to biological activity and helps rationalize the observed SAR.

Library Synthesis and High-Throughput Screening of Derivatives

To efficiently explore the SAR of the this compound scaffold, a library of derivatives is often synthesized. This involves using combinatorial chemistry techniques to systematically combine the various modifications discussed in section 6.1. The resulting library should possess significant structural diversity to maximize the chances of identifying compounds with improved properties. ku.edu The quality of a screening library is determined by its diversity, purity, and the "drug-like" properties of its constituent compounds, often assessed using guidelines like Lipinski's Rule of Five. ku.edu

Once the library is created, it can be evaluated using High-Throughput Screening (HTS). HTS utilizes automated, miniaturized assays to rapidly test thousands of compounds for activity against a specific biological target or cellular phenotype. nuvisan.com This process allows for the rapid identification of "hits"—compounds that show promising activity. nih.govnih.gov These hits then become the starting point for more focused "hit-to-lead" optimization efforts, where medicinal chemists further refine the structure to develop potent and selective lead compounds. nih.gov

Emerging Research Areas and Industrial Applications Beyond Pharmaceuticals

Potential as Building Blocks in Material Science

The multifunctionality of 2-(4-Bromo-3-formylphenoxy)benzonitrile makes it a promising candidate as a monomer or precursor for the synthesis of high-performance polymers. The presence of a bromo group, a formyl (aldehyde) group, a nitrile group, and a diaryl ether linkage allows for a variety of polymerization and modification strategies.

One of the most significant potential applications in material science is in the synthesis of poly(arylene ether ketone)s (PAEKs). These are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. The diaryl ether and aromatic ketone-like structures that can be derived from the formyl group of this compound are fundamental to the properties of PAEKs. The bromo-substituent can be utilized in nucleophilic aromatic substitution reactions, a common method for forming the ether linkages in the polymer backbone.

Furthermore, the aldehyde and nitrile functionalities offer pathways for creating cross-linked polymers or for post-polymerization modifications to fine-tune the material's properties. For instance, the aldehyde group can undergo condensation reactions to form imine or vinyl groups, which can then be used for cross-linking or as sites for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional reactive sites for creating advanced polymer architectures.

The table below summarizes the key functional groups of this compound and their potential roles in polymer synthesis.

| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymer Feature |

| Bromo Group | Site for nucleophilic aromatic substitution | Formation of ether linkages in the polymer backbone |

| Formyl Group | Can be converted to a ketone-like linkage or used in condensation reactions | Contributes to the rigidity and thermal stability of the polymer; allows for cross-linking |

| Nitrile Group | Can be modified for cross-linking or to introduce other functionalities | Enhanced chemical resistance and potential for post-polymerization modification |

| Diaryl Ether Linkage | Provides flexibility and toughness to the polymer chain | Improved processability and mechanical properties |

Applications in Organic Optoelectronics and Advanced Materials

The aromatic and electron-withdrawing nature of the nitrile and formyl groups in this compound suggests its potential use in the field of organic optoelectronics. Organic electronic materials are sought after for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Derivatives of this compound could be synthesized to possess specific electronic properties. For example, the core structure can be extended through cross-coupling reactions at the bromo-position to create larger conjugated systems, which are essential for charge transport and light emission in organic electronic devices. The electron-withdrawing groups can help in tuning the electron affinity and ionization potential of the resulting molecules, which are critical parameters for efficient device performance.

Moreover, the formyl group can be used as a reactive handle to attach other functional moieties, such as fluorescent dyes or charge-transporting units, to create multifunctional materials. The nitrile group also contributes to the electronic properties and can enhance the thermal and morphological stability of thin films, which is crucial for the longevity of organic electronic devices.

Catalytic Applications of Derivatives

While this compound itself is not a catalyst, its derivatives, particularly those that can act as ligands, have the potential for applications in catalysis. The formyl group can be readily converted into a Schiff base by condensation with a primary amine. Schiff base ligands are well-known for their ability to form stable complexes with a wide range of transition metals.

These metal complexes can exhibit catalytic activity in various organic transformations. For example, Schiff base complexes of metals like copper, nickel, cobalt, and palladium have been shown to be effective catalysts for oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the aromatic rings of the this compound precursor, can influence the activity and selectivity of the metal catalyst.

The general scheme for the synthesis of a Schiff base ligand from this compound and its subsequent complexation with a metal ion is depicted below:

Step 1: Schiff Base Formation this compound + R-NH₂ → Schiff Base Ligand

Step 2: Metal Complexation Schiff Base Ligand + Metal Salt → Metal-Ligand Complex (Potential Catalyst)

The resulting catalysts could find applications in fine chemical synthesis, offering pathways to valuable organic molecules with high efficiency and selectivity.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of this compound opens up avenues for interdisciplinary research that combines principles from chemistry, materials science, and engineering. For instance, the development of new polymers from this building block requires a collaborative effort between synthetic chemists who design and prepare the monomers and polymers, and materials scientists who characterize their physical and mechanical properties.

In the realm of organic electronics, physicists and chemists would need to work together to design and synthesize new materials with optimized electronic properties and to fabricate and test electronic devices. Similarly, the development of new catalysts based on derivatives of this compound would involve coordination chemists to synthesize and characterize the metal complexes and chemical engineers to develop and optimize the catalytic processes for industrial applications.

The potential for creating novel materials with tailored properties makes this compound a subject of interest for researchers in academia and industry who are focused on addressing challenges in areas such as lightweight and durable materials, energy-efficient displays and lighting, and sustainable chemical synthesis.

Q & A

What are the common synthetic routes for 2-(4-Bromo-3-formylphenoxy)benzonitrile, and how can reaction intermediates be optimized?

Answer:

The synthesis typically involves multi-step protocols, such as:

- Step 1: Bromination and formylation of phenol derivatives to generate 4-bromo-3-formylphenol intermediates .

- Step 2: Nucleophilic aromatic substitution (SNAr) between 4-bromo-3-formylphenol and activated benzonitrile derivatives (e.g., 2-fluorobenzonitrile) under basic conditions (K₂CO₃ or Cs₂CO₃) .

- Optimization: Reaction efficiency depends on solvent polarity (DMF or DMSO preferred), temperature (80–120°C), and stoichiometric ratios (1:1.2 for phenol:benzonitrile). Intermediate purity is critical; column chromatography (silica gel, hexane/EtOAc) is recommended .

How can spectroscopic and computational methods characterize this compound?

Answer:

- Spectroscopy:

- FT-IR: Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (aldehyde C=O), and 1250 cm⁻¹ (C-O-C ether stretch) .

- NMR: ¹H NMR shows aldehyde proton at δ 9.8–10.2 ppm (singlet) and aromatic protons split into multiplets (δ 7.0–8.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and aldehyde (δ ~190 ppm) groups .

- Computational Analysis:

- Fukui indices predict reactive sites for electrophilic/nucleophilic attacks.

- ELF/LOL maps visualize electron localization, highlighting the nitrile and aldehyde as electron-deficient regions .

What are the challenges in analyzing conflicting spectral data for this compound, and how can they be resolved?

Answer:

Contradictions may arise from:

- Solvent effects: Aldehyde proton shifts vary with DMSO-d₆ vs. CDCl₃.

- Impurity interference: Trace brominated byproducts (e.g., dibromo derivatives) complicate NMR/HR-MS.

- Resolution:

- Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign signals.

- Compare experimental HR-MS with theoretical m/z (C₁₄H₈BrNO₂: [M+H]⁺ = 318.9742) .

How do substituents (bromine, aldehyde) influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids to form biaryl structures) .

- Aldehyde: Enables condensation reactions (e.g., with hydrazines to form hydrazones for coordination chemistry).

- Electronic Effects: The electron-withdrawing nitrile and aldehyde groups activate the aromatic ring for SNAr but deactivate it toward electrophilic substitution .

What advanced applications does this compound have in materials science, particularly in OLEDs?

Answer:

- TADF Materials: Derivatives of benzonitrile-phenoxy structures are used in thermally activated delayed fluorescence (TADF) emitters for OLEDs due to their donor-acceptor geometry .

- Case Study: In triazine-based TADF systems, the bromo-formylphenoxy moiety serves as an electron-accepting unit, paired with carbazole donors. Device optimization requires tuning the triplet energy gap (<i>ΔEST</i> < 0.3 eV) .

What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.